molecular formula C21H21N3O2 B4758999 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4758999
M. Wt: 347.4 g/mol
InChI Key: KLYPHULWLPRPCC-UHFFFAOYSA-N
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Description

5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile are diverse and depend on the specific application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. In neurodegenerative diseases, 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its versatility in various applications. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for the research and development of 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile. Some of these include:
1. Further investigation of the mechanism of action of this compound in different disease models.
2. Development of more efficient synthesis methods to improve the yield and purity of the final product.
3. Exploration of the potential applications of this compound in other fields, such as material science and agriculture.
4. Development of new derivatives of 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile with improved pharmacological properties.
5. Investigation of the potential synergistic effects of this compound with other drugs or compounds in different disease models.
Conclusion:
In conclusion, 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a versatile chemical compound that has shown promising results in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body and exert pharmacological effects in different disease models. Further research is needed to fully explore the potential applications of this compound and its derivatives.

Scientific Research Applications

5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, 5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been used as a lead compound in the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been used in the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-(2-phenylethylamino)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-2-14-25-18-10-8-17(9-11-18)20-24-19(15-22)21(26-20)23-13-12-16-6-4-3-5-7-16/h3-11,23H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYPHULWLPRPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

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